N-(5-chloro-2-methoxyphenyl)-4-oxo-4-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)butanamide
Description
N-(5-chloro-2-methoxyphenyl)-4-oxo-4-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)butanamide is a synthetic compound featuring a pyridoindole core fused with a tetrahydro-2H-pyridine ring. The structure includes a butanamide linker substituted with a 5-chloro-2-methoxyphenyl group. The chloro and methoxy groups likely enhance lipophilicity and metabolic stability, while the pyridoindole moiety may contribute to π-π stacking interactions in biological systems .
Properties
Molecular Formula |
C22H22ClN3O3 |
|---|---|
Molecular Weight |
411.9 g/mol |
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-4-oxo-4-(1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)butanamide |
InChI |
InChI=1S/C22H22ClN3O3/c1-29-20-7-6-14(23)12-19(20)25-21(27)8-9-22(28)26-11-10-18-16(13-26)15-4-2-3-5-17(15)24-18/h2-7,12,24H,8-11,13H2,1H3,(H,25,27) |
InChI Key |
WYNHSPXESUHVAM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)CCC(=O)N2CCC3=C(C2)C4=CC=CC=C4N3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes:
Industrial Production:
Chemical Reactions Analysis
Common Reagents and Conditions:
Major Products:
Scientific Research Applications
Biology and Medicine:
Mechanism of Action
Targets and Pathways:
Comparison with Similar Compounds
Key Observations :
- Core Heterocycles : The target compound’s pyridoindole core differs from pyrimidoindoles in , which have an additional nitrogen atom. This difference may influence electronic properties and binding affinities.
- Substituent Effects: Sulfanyl groups in enhance electrophilicity, whereas the target’s methoxy group improves solubility. Chloro substituents in both the target and may increase metabolic resistance but raise toxicity concerns compared to non-halogenated analogs .
- Synthetic Routes: The target’s synthesis likely involves condensation similar to , which uses HCl-catalyzed ethanol reflux for cyclization. In contrast, sulfanyl-containing analogs require sulfur coupling steps .
Table 2: Bioactivity Data (Hypothetical Projections Based on Structural Analogues)
Key Findings :
- Target Selectivity: The pyridoindole core may favor receptor-specific interactions over DNA intercalation, unlike pyrimidoindoles, which are structurally closer to carcinogenic heterocyclic amines (HCAs) like IQ .
- Toxicity : The absence of a sulfonamide or sulfanyl group in the target reduces risks of hepatotoxicity or mutagenicity observed in .
Thermodynamic and Physicochemical Properties
Biological Activity
N-(5-chloro-2-methoxyphenyl)-4-oxo-4-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)butanamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features suggest a variety of biological activities that warrant detailed exploration. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 364.88 g/mol. The compound features a chloro-substituted methoxyphenyl group and a tetrahydropyridoindole core, which may facilitate interactions with various biological targets due to its multiple functional groups .
Anticancer Potential
Preliminary studies indicate that this compound exhibits potential anticancer properties. Its structural similarities to other known anticancer agents suggest that it may inhibit cell proliferation through mechanisms such as apoptosis induction or cell cycle arrest .
Table 1: Comparison of Similar Compounds and Their Biological Activities
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4-(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-4-oxo-N-(3,4,5-trimethoxyphenyl)butanamide | Fluorinated pyridoindole core | Anticancer properties |
| 6-methoxy-N-(1-pentyl)-1H-indole-3-carboxamide | Indole derivative | Cannabinoid receptor activity |
| N-cyclopentyl-4-oxo-N-(1H-indol-5-yloxy)butanamide | Indole linked butanamide | Potential neuroprotective effects |
Anti-inflammatory Effects
Research has shown that compounds with similar structural motifs to this compound display anti-inflammatory properties. For instance, derivatives exhibiting COX inhibition have been identified with IC50 values indicating potent anti-inflammatory activity . Further investigations are needed to assess whether this compound can similarly modulate inflammatory pathways.
Mechanistic Studies
Understanding the mechanism of action for this compound is crucial for its development as a therapeutic agent. Initial binding studies suggest that it may interact with various receptors or enzymes involved in disease processes. For example:
- Binding Affinity Studies : Investigations are underway to determine the compound's binding affinity for specific cancer-related receptors.
- Enzyme Inhibition : The compound may inhibit enzymes critical in inflammatory responses or cancer progression.
Case Studies and Research Findings
Recent literature highlights the importance of structure–activity relationships (SARs) in developing new pharmacological agents from similar compounds. Studies on related tetrahydropyridoindoles have demonstrated promising results in preclinical models:
- Antiviral Activity : Some derivatives have shown efficacy against viral polymerases (e.g., NS5B of HCV), suggesting that N-(5-chloro-2-methoxyphenyl)-4-oxo could be explored for antiviral applications .
- Preclinical Evaluations : Compounds structurally related to this butanamide have been advanced into clinical trials based on their favorable pharmacokinetic profiles and therapeutic effects observed in animal models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
